An In-depth Technical Guide to the Chemical Properties and Applications of Substituted Fluoronitrobenzoic Acids
An In-depth Technical Guide to the Chemical Properties and Applications of Substituted Fluoronitrobenzoic Acids
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Fluoro-4-methyl-2-nitrobenzoic acid and its closely related isomers. While specific experimental data for 5-Fluoro-4-methyl-2-nitrobenzoic acid is scarce in publicly accessible literature, this paper will focus on the well-documented isomer, 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS No. 753924-40-2) , as a representative model. The principles, spectroscopic characteristics, synthetic methodologies, and reactivity discussed herein are fundamentally applicable to this class of compounds. These molecules are of significant interest to researchers and drug development professionals as versatile intermediates in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and other targeted therapies. This guide synthesizes data from established chemical suppliers, patents, and scientific literature to offer field-proven insights into the handling, characterization, and strategic use of these valuable building blocks.
Introduction to Fluoronitrobenzoic Acids in Medicinal Chemistry
Substituted benzoic acids containing nitro and fluoro groups are foundational scaffolds in modern medicinal chemistry. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and blocking sites of metabolism. The nitro group, an excellent electron-withdrawing group, serves not only to influence the reactivity of the aromatic ring but also acts as a synthetic handle, readily convertible to an amino group. This transformation is a gateway to the construction of a vast array of nitrogen-containing heterocycles that form the core of many therapeutic agents.[1][2] Compounds like 5-Fluoro-2-nitrobenzoic acid and its methylated analogues are crucial intermediates in the synthesis of potential inhibitors for targets such as p38α mitogen-activated protein kinase (MAPK) and for creating antifungal agents.[3]
Core Physicochemical and Safety Data
The fundamental properties of the representative compound, 2-Fluoro-4-methyl-5-nitrobenzoic acid, are summarized below. This data is essential for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 753924-40-2 | [4] |
| Molecular Formula | C₈H₆FNO₄ | [4] |
| Molecular Weight | 199.14 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Predicted Density | 1.482 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 1.89 ± 0.25 | [5] |
| Predicted XLogP3 | 1.7 | [4] |
Safety & Handling
As with all nitroaromatic compounds, appropriate safety precautions are paramount. The following guidelines are based on GHS classifications for this chemical class.
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Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[4][6][7] When handling powders, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation.[4][6][8]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Store away from strong oxidizing agents and strong bases.[6]
-
Spill Management : In case of a spill, dampen the solid material with a solvent like acetone to prevent dust formation and transfer it to a suitable container for disposal.[9] The area should then be washed thoroughly.[9]
Spectroscopic Characterization: A Predictive Analysis
Confirming the structure of a synthesized or purchased intermediate is a critical, self-validating step in any research workflow. While a definitive spectrum for 2-Fluoro-4-methyl-5-nitrobenzoic acid is not publicly available, its key spectroscopic features can be reliably predicted based on its functional groups and established principles of chemical analysis.[10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and carboxylic acid protons. The electron-withdrawing nitro and carboxylic acid groups, along with the electronegative fluorine, will shift the aromatic protons downfield.
-
Aromatic Protons (2H) : Two singlets are expected in the ~7.8-8.5 ppm range. The proton ortho to the nitro group will be the most deshielded.
-
Methyl Protons (-CH₃) : A singlet appearing around ~2.4-2.6 ppm.
-
Carboxylic Acid Proton (-COOH) : A very broad singlet, typically far downfield (>12 ppm), which is concentration-dependent and will exchange with D₂O.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide data for all eight carbon atoms.
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Carboxylic Carbon (-COOH) : Expected in the ~165-170 ppm range.
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Aromatic Carbons : Six distinct signals are expected. The carbon bearing the nitro group will be significantly shifted downfield (~145-150 ppm), while the carbon attached to the fluorine will show a large C-F coupling constant (J-coupling). Other aromatic carbons will appear in the typical ~120-140 ppm range.
-
Methyl Carbon (-CH₃) : A signal in the aliphatic region, around ~15-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid) : A very broad band from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band around ~1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group) : Two characteristic strong bands, one asymmetric stretch around ~1520-1560 cm⁻¹ and a symmetric stretch around ~1340-1380 cm⁻¹.
-
C-F Stretch : A strong band in the fingerprint region, typically ~1000-1300 cm⁻¹.
-
Aromatic C=C Stretches : Medium intensity bands around ~1450-1600 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 199.[4] Key fragmentation patterns for benzoic acids include the loss of -OH (m/z 182) and the loss of -COOH (m/z 154).
Synthesis and Chemical Reactivity
General Synthesis Protocol: Nitration of 2-Fluoro-4-methylbenzoic Acid
The most direct route to this class of compounds is the electrophilic nitration of the corresponding fluoromethylbenzoic acid precursor. The directing effects of the activating methyl group and the deactivating-but-ortho,para-directing fluorine and carboxylic acid groups must be carefully considered to achieve the desired regioselectivity. The following is a generalized, field-proven protocol based on established methods for nitrating similar substrates.[1][11][12]
Step-by-Step Methodology:
-
Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 5 volumes relative to the starting material).
-
Cooling : Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition : Slowly add the starting material, 2-fluoro-4-methylbenzoic acid, in portions, ensuring the temperature remains below 10 °C.
-
Nitrating Agent : Prepare a nitrating mixture (e.g., fuming nitric acid or a mixture of concentrated nitric and sulfuric acids) in the dropping funnel.
-
Nitration : Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0-10 °C. The reaction is highly exothermic and requires careful control.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching : Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the solid product.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Washing : Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.
-
Drying : Dry the product under vacuum to yield the crude 2-Fluoro-4-methyl-5-nitrobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Chemical Reactivity
The utility of 5-Fluoro-4-methyl-2-nitrobenzoic acid and its isomers stems from the distinct reactivity of its functional groups.
-
Reduction of the Nitro Group : This is arguably the most important transformation for drug discovery applications. The nitro group can be selectively reduced to an amine (-NH₂) using various reagents, such as:
-
Catalytic hydrogenation (H₂ gas over a Palladium on Carbon catalyst, Pd/C).
-
Metal-acid systems (e.g., Tin(II) chloride in HCl, or Iron powder in acetic acid). The resulting aminobenzoic acid is a key precursor for building heterocyclic ring systems like quinazolinones and benzamides.[3]
-
-
Reactions of the Carboxylic Acid Group : The carboxylic acid moiety can be readily converted into other functional groups:
-
Esterification : Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.[13][14]
-
Amide Formation : Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine produces amides. This is a cornerstone reaction in medicinal chemistry for building complex molecules and probing structure-activity relationships.
-
Applications in Drug Discovery and Organic Synthesis
This class of compounds serves as a critical building block in the synthesis of high-value molecules.
-
Pharmaceutical Intermediates : They are integral to the synthesis of various pharmaceuticals.[2] For example, related structures are used in the development of the PARP inhibitor Rucaparib, a drug for treating certain types of cancer.[11] The conversion of the nitro group to an amine and subsequent elaboration is a common strategy in these syntheses.
-
Agrochemicals : These compounds can also be used in the development of agrochemicals, including herbicides and fungicides.[1][2]
-
Building Blocks for Heterocycles : The ortho-amino benzoic acid derivatives (obtained after nitro reduction) are prime starting materials for constructing quinazolinones, a privileged scaffold in drug discovery known for a wide range of biological activities.
Conclusion
While direct data on 5-Fluoro-4-methyl-2-nitrobenzoic acid is limited, a detailed analysis of its close isomer, 2-Fluoro-4-methyl-5-nitrobenzoic acid, provides a robust technical framework for researchers. This guide has detailed its core physicochemical properties, predicted spectroscopic signatures, a reliable synthetic protocol, and its primary modes of reactivity. The strategic combination of a fluorine atom, a methyl group, and a synthetically versatile nitro group makes this class of molecules a powerful tool in the arsenal of medicinal and synthetic chemists, enabling the efficient construction of complex and biologically active compounds.
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